3,3-Diethoxy-1-propyne
Overview
Description
3,3-Diethoxy-1-propyne: is an organic compound with the molecular formula C7H12O2 . It is also known by other names such as Propargylaldehyde diethyl acetal and Propiolaldehyde diethyl acetal . This compound is characterized by the presence of a propyne group substituted with two ethoxy groups at the third carbon atom. It is a colorless liquid with a boiling point of approximately 138-139.5°C .
Mechanism of Action
3,3-Diethoxyprop-1-yne, also known as 3,3-Diethoxy-1-propyne or Propargylaldehyde diethyl acetal, is a chemical compound with the molecular formula C7H12O2 . This compound is a light yellow transparent oily liquid with a special hawthorn-like smell .
Mode of Action
It has been used in the preparation of 3-boronoacrolein pinacolate, a heterodyne, and (e)-3-(tributylstannyl)-2-propenal . The interaction of 3,3-Diethoxyprop-1-yne with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It’s known that this compound is used in the synthesis of 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal , which suggests it may play a role in the biochemical pathways related to these substances.
Pharmacokinetics
The compound has a boiling point of 137°C and a refractive index of n20/D 1.412 (lit.) . Its density is 0.894 g/mL at 25 °C (lit.) . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Diethoxyprop-1-yne. It’s classified as flammable and irritating to eyes, respiratory system, and skin . Therefore, it should be kept away from sources of ignition and stored at a temperature of 2-8°C . Protective clothing should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diethoxy-1-propyne can be synthesized through the reaction of propargylaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal linkage between the aldehyde group of propargylaldehyde and the hydroxyl groups of ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where propargylaldehyde and ethanol are reacted under controlled conditions to ensure high yield and purity. The reaction is usually carried out at elevated temperatures and may require the use of a distillation column to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Diethoxy-1-propyne can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,3-Diethoxy-1-propyne is used as a building block in organic synthesis. It is employed in the preparation of conjugated diynes, enynes, and dienes. It has been utilized to synthesize compounds such as 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry .
Comparison with Similar Compounds
3,3-Diethoxy-1-propene: This compound has a similar structure but with a double bond instead of a triple bond.
3,3-Diethoxy-1-propanol: This compound has a hydroxyl group instead of a triple bond.
Uniqueness: 3,3-Diethoxy-1-propyne is unique due to the presence of the propyne group, which imparts distinct reactivity compared to its analogs. The triple bond in this compound allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-diethoxyprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXEWWHSQGVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144050 | |
Record name | 3,3-Diethoxypropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-87-9 | |
Record name | 3,3-Diethoxy-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10160-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diethoxypropyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10160-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Diethoxypropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diethoxypropyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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